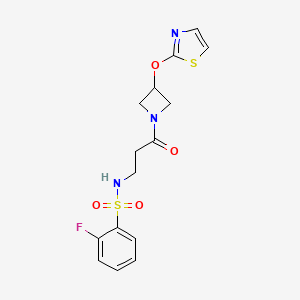

2-fluoro-N-(3-oxo-3-(3-(thiazol-2-yloxy)azetidin-1-yl)propyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiazoles are important heterocyclic compounds that have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are members of the azole heterocycles that include imidazoles and oxazoles . Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .

Synthesis Analysis

Thiazoles are synthesized by researchers with variable substituents as target structures, and their biological activities are evaluated . For example, a series of (2-aminothiazol-4-yl)methylesters were synthesized and investigated for their antitubercular activity against M. tuberculosis H37Rv strain .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton, and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Applications De Recherche Scientifique

Synthesis and Biochemical Evaluation

- Enzyme Inhibition : Sulfonamides such as those studied by Röver et al. (1997) have shown high-affinity inhibition of enzymes like kynurenine 3-hydroxylase, which is pivotal in studying the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

- Cyclooxygenase-2 (COX-2) Inhibition : Pal et al. (2003) synthesized 1,5-diarylpyrazoles with substituted benzenesulfonamide moiety, finding compounds with selective potency for COX-2 inhibition, which is significant in anti-inflammatory research (Pal et al., 2003).

Pharmacological Evaluation

- Anticancer Potential : Tsai et al. (2016) evaluated aminothiazole-paeonol derivatives, including sulfonamide compounds, for their anticancer effect, revealing high potency against various cancer cell lines, suggesting a promising direction for developing new anticancer agents (Tsai et al., 2016).

- Antidiabetic Agents : Faidallah et al. (2016) explored fluorinated pyrazoles and benzenesulfonylurea derivatives as hypoglycemic agents, indicating their potential as antidiabetic medications (Faidallah et al., 2016).

Novel Chemical Synthesis

- Fluorination Techniques : Yasui et al. (2011) introduced a sterically demanding electrophilic fluorinating reagent, showcasing the development of novel methods for chemical synthesis and potential for enantioselective fluorination, which could be applied to a wide range of chemical syntheses, including those involving sulfonamides (Yasui et al., 2011).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl, have been found to be potent selective inhibitors of the lasb quorum sensing system in gram-negative bacteria .

Mode of Action

Similar compounds have been shown to bind to the active site of the pseudomonas aeruginosa quorum sensing lasr system with high affinity . This suggests that the compound may interact with its target in a similar manner, potentially inhibiting the function of the target protein.

Biochemical Pathways

The compound likely affects the quorum sensing pathways in bacteria. Quorum sensing is a form of bacterial cell-cell communication that allows bacteria to respond to external factors such as nutrient availability and coordinate behaviors such as biofilm formation and virulence production . By inhibiting quorum sensing, the compound could potentially disrupt these processes, reducing the pathogenicity of the bacteria.

Pharmacokinetics

Similar compounds have been evaluated for their growth inhibitory activities at high concentrations , suggesting that they may have good bioavailability and can reach their target sites effectively.

Result of Action

The result of the compound’s action would likely be a reduction in the pathogenic behaviors of the bacteria, such as biofilm formation and virulence production . This could potentially make the bacteria less harmful and easier to eliminate with other treatments.

Propriétés

IUPAC Name |

2-fluoro-N-[3-oxo-3-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN3O4S2/c16-12-3-1-2-4-13(12)25(21,22)18-6-5-14(20)19-9-11(10-19)23-15-17-7-8-24-15/h1-4,7-8,11,18H,5-6,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUTGOBLAGKMKHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CCNS(=O)(=O)C2=CC=CC=C2F)OC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(oxolan-2-ylmethyl)hexanamide](/img/structure/B2938002.png)

![3-[(2-furylmethyl)amino]-1-(4-methoxyphenyl)pyrazin-2(1H)-one](/img/structure/B2938011.png)

![2-[[1-(1-Methyl-2-oxopyridine-3-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2938012.png)

![N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-2-[2-[[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]amino]-2-oxoethoxy]acetamide](/img/structure/B2938013.png)

![N-(2-methoxyphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide](/img/structure/B2938015.png)

![N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2938020.png)

![N-(4-ethylphenyl)-2-{[2-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2938022.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2938023.png)